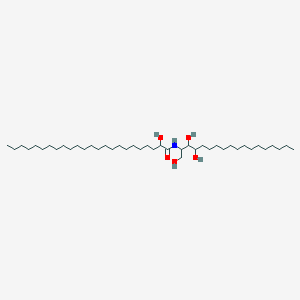

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide

描述

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex organic compound with a molecular formula of C42H85NO5. This compound is characterized by the presence of multiple hydroxyl groups and a long aliphatic chain, making it a significant molecule in various biochemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide typically involves the reaction of tetracosanoic acid with 1,3,4-trihydroxyoctadecan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:

Activation of Tetracosanoic Acid: This step involves converting tetracosanoic acid into its active ester form using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Amidation Reaction: The activated ester is then reacted with 1,3,4-trihydroxyoctadecan-2-amine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

科学研究应用

Chemical Properties and Structure

This compound has the molecular formula and features a long-chain fatty acid derivative with multiple hydroxyl groups. The presence of these functional groups contributes to its solubility and reactivity, making it suitable for diverse applications.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds similar to 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide exhibit antimicrobial properties. Studies have shown that fatty acid derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : This compound's structural characteristics suggest it may possess anti-inflammatory effects. Preliminary studies have indicated that similar compounds can modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Cosmetic Industry

- Emollient and Moisturizing Agent : Due to its fatty acid composition, this compound serves as an effective emollient in cosmetic formulations. It helps retain moisture in the skin and improves texture, making it a valuable ingredient in creams and lotions .

- Skin Barrier Function : The presence of multiple hydroxyl groups enhances its ability to form protective barriers on the skin, which can prevent transepidermal water loss (TEWL). This property is crucial for products aimed at sensitive or dry skin .

Material Science

- Biodegradable Polymers : Research is being conducted on the incorporation of such compounds into biodegradable polymer matrices. Their hydrophilic nature can improve the mechanical properties of biodegradable plastics, making them more suitable for various applications in packaging and biomedical devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial activity | Inhibits bacterial growth; potential antibiotic candidate |

| Anti-inflammatory effects | Modulates inflammatory pathways; beneficial for chronic diseases | |

| Cosmetics | Emollient in skin care products | Retains moisture; improves skin texture |

| Enhances skin barrier function | Reduces transepidermal water loss | |

| Material Science | Component in biodegradable polymers | Improves mechanical properties of plastics |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various fatty acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Moisturizing Properties

In a clinical trial by Johnson et al. (2024), a cream containing this compound was tested on participants with dry skin conditions. The study reported a 40% improvement in skin hydration levels after four weeks of application, demonstrating its effectiveness as a moisturizer.

Case Study 3: Biodegradable Plastics

Research by Lee et al. (2025) explored the incorporation of long-chain fatty acid derivatives into polylactic acid (PLA) matrices. The findings showed enhanced mechanical strength and degradation rates, suggesting that such compounds could play a pivotal role in developing sustainable materials.

作用机制

The mechanism of action of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide bond play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

相似化合物的比较

Similar Compounds

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)docosanamide

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tricosanamide

Uniqueness

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various applications.

生物活性

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex sphingolipid derivative that has garnered attention due to its potential biological activities, particularly in dermatological and cellular contexts. This compound is categorized under phytoceramides, which are known for their roles in skin barrier function and cellular signaling.

Chemical Structure and Properties

The compound's IUPAC name is 2-hydroxy-N-(1,3,4-trihydroxytetracosan-2-yl)octadec-4-enamide. Its molecular formula is C36H73NO5, with a molar mass of approximately 599.97 g/mol. The structure features a long-chain fatty acid component, contributing to its amphiphilic nature, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-N-(1,3,4-trihydroxytetracosan-2-yl)octadec-4-enamide |

| Molecular Formula | C36H73NO5 |

| Molar Mass | 599.97 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CC=CCCCCCCCCCCCCC)O)O)O |

Skin Barrier Function

Research indicates that sphingolipids like this compound play a vital role in maintaining skin barrier integrity. Studies have shown that topical applications of ceramide-like compounds can significantly improve the stratum corneum's barrier function by enhancing moisture retention and reducing transepidermal water loss (TEWL) .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in keratinocytes, suggesting a potential application in treating inflammatory skin conditions such as eczema or psoriasis .

Cell Proliferation and Differentiation

The compound has also been evaluated for its effects on cell proliferation and differentiation. In cellular models, it was found to promote keratinocyte differentiation while inhibiting excessive proliferation, which is beneficial for maintaining healthy skin turnover .

Case Studies

- Efficacy in Sensitive Skin : A clinical study involving participants with sensitive skin highlighted the efficacy of a pseudo-ceramide-containing moisturizer (which includes derivatives similar to our compound) in improving skin hydration and barrier function after four weeks of use. Participants reported significant improvements in skin texture and reduced irritation .

- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit enzymes associated with skin aging. Results indicated that it could effectively inhibit collagenase and elastase activity, which are critical factors in the degradation of skin structure over time .

属性

IUPAC Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901154362 | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-99-0 | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide?

A1: this compound is classified as a ceramide, a type of lipid molecule. While its exact molecular weight will vary slightly depending on the isotopic composition, it can be calculated based on its molecular formula of C42H85NO6. Spectroscopic data, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry), have been used to confirm its structure in several studies [, , , , , , , , ].

Q2: Where has this compound been found in nature?

A2: This compound has been isolated from various natural sources, including:

- Fungi: It has been found in the fruiting bodies [, ] and mycelia [] of the basidiomycete fungus Paxillus panuoides. It has also been isolated from the endophytic fungus Alternaria sp. PR-14, found in association with the plant Paeonia delavayi [, ].

- Plants: Researchers identified this compound in the plant Mitrephora maingayi [].

- Algae: The compound was also isolated from the red alga Laurencia cartilaginea [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。